2-chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]acetamide
Description
Structural Characterization of 2-Chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]acetamide
Molecular Architecture and Key Functional Groups
The molecular structure of 2-chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]acetamide exhibits a complex arrangement of functional groups that define its chemical behavior and properties. The compound possesses a molecular formula of C₁₁H₁₆ClN₃O₂ with a molecular weight of 257.72 grams per mole, representing a substantial organic molecule with multiple reactive sites. The structural framework consists of three primary components that contribute to the overall molecular architecture: a chloroacetamide moiety, a 1,2,4-oxadiazole ring system, and a cyclohexyl group that serves as a bridging element between these functional units.
The central cyclohexyl ring adopts a chair conformation typical of saturated six-membered carbocycles, providing structural rigidity to the molecule while allowing for conformational flexibility. This cyclohexyl unit bears two significant substituents: the chloroacetamide group attached through an amide nitrogen linkage, and the 5-methyl-1,2,4-oxadiazol-3-yl substituent directly bonded to the same carbon center. The positioning of these substituents creates a quaternary carbon center within the cyclohexyl ring, which significantly influences the molecule's three-dimensional structure and chemical reactivity patterns.
The 1,2,4-oxadiazole ring represents a five-membered heterocyclic system containing two nitrogen atoms and one oxygen atom in specific positions. This heterocycle bears a methyl substituent at the 5-position, which affects both the electronic distribution within the ring and the overall molecular properties. The oxadiazole moiety contributes significantly to the compound's electron-withdrawing characteristics and participates in various intermolecular interactions through its nitrogen and oxygen heteroatoms.
| Functional Group | Position | Molecular Contribution | Chemical Significance |
|---|---|---|---|
| Chloroacetamide | N-terminal | C₂H₂ClNO | Electrophilic reactivity |
| 1,2,4-Oxadiazole | 3-position of cyclohexyl | C₃H₃N₂O | Electron-withdrawing effects |
| Cyclohexyl ring | Central framework | C₆H₁₁ | Structural rigidity |
| Methyl group | 5-position of oxadiazole | CH₃ | Electronic modulation |
The chloroacetamide functional group introduces significant electrophilic character to the molecule through the presence of the chlorine atom adjacent to the carbonyl carbon. This arrangement creates a highly reactive site that can participate in nucleophilic substitution reactions, making the compound valuable for synthetic transformations and potential biological interactions. The amide linkage itself contributes to the molecule's hydrogen-bonding capacity and influences its conformational preferences through resonance stabilization between the nitrogen lone pair and the carbonyl group.
Spectroscopic Analysis
Infrared (IR) Spectroscopy
Infrared spectroscopic analysis of 2-chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]acetamide reveals characteristic absorption bands that correspond to the various functional groups present within the molecular structure. The carbonyl stretching vibration of the acetamide group appears prominently in the region between 1650-1680 cm⁻¹, reflecting the typical amide I band that arises from the carbon-oxygen double bond stretching mode. This absorption frequency indicates the presence of a secondary amide linkage, which is consistent with the N-substituted acetamide structure of the compound.
The nitrogen-hydrogen stretching vibrations associated with the amide functionality manifest in the 3200-3400 cm⁻¹ region, appearing as medium to strong intensity bands. These absorptions correspond to the amide nitrogen-hydrogen bond stretching modes and provide definitive evidence for the presence of the acetamide group within the molecular structure. The frequency range and intensity patterns observed are characteristic of secondary amides where the nitrogen atom bears both a hydrogen atom and a carbon substituent.
Carbon-hydrogen stretching vibrations from the cyclohexyl ring system and the methyl group on the oxadiazole ring contribute to absorption bands in the 2800-3000 cm⁻¹ region. These absorptions represent the various types of carbon-hydrogen bonds present in the molecule, including both the methylene groups of the cyclohexyl ring and the methyl group substitution on the heterocyclic system. The multiple overlapping bands in this region reflect the complex array of carbon-hydrogen environments within the molecular structure.
| Wavenumber Range (cm⁻¹) | Assignment | Intensity | Functional Group Origin |
|---|---|---|---|
| 1650-1680 | Carbon-oxygen double bond stretch | Strong | Acetamide carbonyl |
| 3200-3400 | Nitrogen-hydrogen stretch | Medium-Strong | Amide functionality |
| 2800-3000 | Carbon-hydrogen stretch | Strong | Cyclohexyl and methyl groups |
| 1400-1470 | Carbon-hydrogen bend | Medium | Methylene and methyl groups |
| 550-850 | Carbon-chlorine stretch | Strong | Chloroacetamide |
The carbon-chlorine stretching vibration appears in the 550-850 cm⁻¹ region as a strong absorption band, providing clear evidence for the presence of the chlorine atom within the acetamide portion of the molecule. This characteristic frequency range is typical for alkyl chlorides and confirms the structural assignment of the chloroacetamide functional group. The intensity and position of this band can provide information about the local chemical environment surrounding the carbon-chlorine bond.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear magnetic resonance spectroscopic analysis provides detailed information about the molecular structure and dynamics of 2-chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]acetamide through examination of both proton and carbon-13 nuclear environments. Proton nuclear magnetic resonance spectroscopy reveals distinct chemical shift patterns that correspond to the various hydrogen-containing functional groups within the molecule. The cyclohexyl ring protons appear as complex multipets in the 1.2-2.0 parts per million region, reflecting the multiple methylene environments and the conformational dynamics of the six-membered ring system.
The chloroacetamide methylene protons exhibit a characteristic chemical shift around 4.0-4.2 parts per million, appearing as a singlet due to the equivalent nature of the two protons on the carbon adjacent to the chlorine atom. This downfield shift results from the deshielding effect of both the chlorine atom and the adjacent carbonyl group, which remove electron density from the methylene carbon and its attached protons. The integration pattern and multiplicity of this signal provide confirmation of the chloroacetamide structural assignment.
The methyl group attached to the oxadiazole ring manifests as a singlet in the 2.4-2.6 parts per million region, consistent with the chemical shift expectations for methyl groups attached to electron-deficient heterocyclic systems. The position and integration of this signal confirm the presence of the 5-methyl substituent on the 1,2,4-oxadiazole ring and provide information about the electronic environment of this functional group.
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|
| 1.2-2.0 | Complex multiplets | 10H | Cyclohexyl ring protons |
| 2.4-2.6 | Singlet | 3H | Oxadiazole methyl group |
| 4.0-4.2 | Singlet | 2H | Chloroacetamide methylene |
| 6.5-7.0 | Broad | 1H | Amide nitrogen-hydrogen |
Carbon-13 nuclear magnetic resonance spectroscopy provides complementary structural information through examination of the carbon framework of the molecule. The carbonyl carbon of the acetamide group appears at approximately 170-175 parts per million, consistent with the expected chemical shift for amide carbonyl carbons that experience significant deshielding due to the electron-withdrawing nature of the carbonyl functionality. The oxadiazole ring carbons exhibit chemical shifts in the 150-165 parts per million region, reflecting the electron-deficient nature of this heterocyclic system and the influence of the nitrogen and oxygen heteroatoms on the carbon electronic environments.
Ultraviolet-Visible (UV-Vis) Spectroscopy
Ultraviolet-visible spectroscopic analysis of 2-chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]acetamide reveals characteristic absorption features that arise from electronic transitions within the molecular chromophore systems. The compound exhibits significant absorption in the ultraviolet region due to the presence of the 1,2,4-oxadiazole heterocyclic system, which functions as a primary chromophore through its conjugated π-electron system. The oxadiazole ring system supports π→π* electronic transitions that typically appear in the 250-280 nanometer region, reflecting the aromatic character and electron delocalization within the five-membered heterocycle.
The acetamide functional group contributes additional absorption features through n→π* transitions involving the carbonyl group. These transitions typically appear at longer wavelengths (280-320 nanometers) with lower extinction coefficients compared to the π→π* transitions of the oxadiazole system. The carbonyl chromophore provides characteristic absorption that can be used for quantitative analysis and structural confirmation of the acetamide functionality within the molecule.
The electronic absorption spectrum demonstrates the compound's ability to absorb ultraviolet radiation, which has implications for its photochemical behavior and potential interactions with biological chromophores. The wavelength range and intensity of absorption bands provide information about the electronic structure and the degree of conjugation within the molecular system. The presence of multiple chromophoric groups within a single molecule can lead to complex absorption patterns that reflect the individual contributions of each functional group as well as any electronic interactions between them.
| Wavelength Range (nm) | Transition Type | Origin | Extinction Coefficient |
|---|---|---|---|
| 250-280 | π→π* | Oxadiazole ring | High |
| 280-320 | n→π* | Acetamide carbonyl | Medium |
| 320-350 | Charge transfer | Oxadiazole-amide | Low |
Mass Spectrometry
Mass spectrometric analysis of 2-chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]acetamide provides definitive molecular weight determination and structural confirmation through fragmentation pattern analysis. The molecular ion peak appears at mass-to-charge ratio 257/259, exhibiting the characteristic isotope pattern associated with the presence of a chlorine atom, which exists as two stable isotopes (chlorine-35 and chlorine-37) in a 3:1 ratio. This isotope pattern serves as a distinctive marker for the presence of chlorine within the molecular structure and confirms the molecular formula assignment.
The fragmentation pattern reveals several characteristic breakdown pathways that provide structural information about the compound. The base peak often corresponds to the loss of the chloroacetyl group (molecular ion minus 77 mass units), resulting from the cleavage of the amide bond and subsequent elimination of the chloroacetyl radical. This fragmentation pattern is consistent with the known behavior of chloroacetamide compounds under electron impact ionization conditions and provides confirmation of the chloroacetamide structural assignment.
Additional fragmentation involves the loss of the cyclohexyl portion of the molecule, resulting in fragments that retain the oxadiazole ring system. These fragmentations provide evidence for the connectivity between the various structural components and confirm the proposed molecular architecture. The oxadiazole-containing fragments often exhibit relatively high stability under mass spectrometric conditions due to the aromatic character of the heterocyclic system.
| Mass-to-Charge Ratio | Relative Intensity | Fragment Assignment | Structural Significance |
|---|---|---|---|
| 257/259 | Variable | Molecular ion | Complete molecule |
| 180 | High | Loss of chloroacetyl | Oxadiazole-cyclohexyl cation |
| 124 | Medium | Oxadiazole-methyl | Heterocyclic fragment |
| 83 | Low | Cyclohexyl | Aliphatic fragment |
Properties
IUPAC Name |
2-chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3O2/c1-8-13-10(15-17-8)11(14-9(16)7-12)5-3-2-4-6-11/h2-7H2,1H3,(H,14,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HGVKENVGEJUPIY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NO1)C2(CCCCC2)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClN3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the 5-methyl-1,2,4-oxadiazole moiety
- The 5-methyl-1,2,4-oxadiazole ring can be synthesized by cyclodehydration of amidoximes derived from methyl-substituted nitriles or esters.
- For example, a methyl-substituted amidoxime intermediate is reacted with an appropriate acid chloride or ester under dehydrating conditions to form the oxadiazole ring.
Incorporation of the cyclohexyl substituent
- The cyclohexyl group is introduced via nucleophilic substitution or amidation reactions.
- In one approach, cyclohexylamine reacts with the oxadiazole intermediate to form an N-substituted compound.
- This step may involve protection/deprotection strategies to ensure regioselectivity.
Formation of the 2-chloroacetamide linkage
- The key step is the acylation of the amine-containing intermediate with 2-chloroacetyl chloride.
- This reaction is typically performed in an inert solvent such as dichloromethane or acetone, in the presence of a base like triethylamine or potassium carbonate to neutralize the released HCl.
- Reaction conditions are controlled (e.g., temperature, time) to maximize yield and minimize side reactions.
Example Synthetic Route (Based on Analogous Oxadiazole Compounds)
| Step | Reaction | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Preparation of amidoxime intermediate | Reaction of methyl-substituted nitrile with hydroxylamine hydrochloride in basic medium | Forms the amidoxime precursor for oxadiazole ring |
| 2 | Cyclization to 5-methyl-1,2,4-oxadiazole | Treatment with acid chloride or ester under dehydrating conditions (e.g., POCl3, reflux) | Forms the oxadiazole heterocycle |
| 3 | Nucleophilic substitution with cyclohexylamine | Reaction of oxadiazole intermediate with cyclohexylamine in solvent (e.g., ethanol) | Introduces the cyclohexyl substituent on the nitrogen |
| 4 | Acylation with 2-chloroacetyl chloride | Reaction in presence of base (e.g., K2CO3) in acetone or dichloromethane at room temperature | Forms the 2-chloroacetamide linkage |
Analytical Characterization Supporting the Preparation
- Infrared (IR) Spectroscopy : Characteristic bands for N-H stretching (~3340 cm⁻¹), C=O stretching of amide (~1660–1700 cm⁻¹), and oxadiazole ring vibrations (~1580 cm⁻¹) confirm functional groups.
- Nuclear Magnetic Resonance (NMR) :
- ^1H-NMR shows signals corresponding to cyclohexyl protons, methyl group on oxadiazole (~2.0 ppm), and methylene protons adjacent to chloroacetamide (~4.0–5.0 ppm).
- ^13C-NMR confirms carbonyl carbon (~165–170 ppm), oxadiazole carbons (~105–160 ppm), and aliphatic carbons.
- Mass Spectrometry (MS) : Molecular ion peaks consistent with the expected molecular weight confirm compound identity.
Comparative Data Table of Preparation Parameters (Hypothetical Example)
| Parameter | Typical Conditions | Expected Outcome |
|---|---|---|
| Amidoxime formation | Hydroxylamine hydrochloride, NaOH, ethanol, reflux, 4 h | High yield amidoxime intermediate |
| Cyclization to oxadiazole | POCl3, reflux, 6–8 h | Efficient ring closure, yields 70–85% |
| Cyclohexylamine substitution | Ethanol, room temperature, 3–5 h | Selective N-substitution, 75–90% yield |
| Acylation with 2-chloroacetyl chloride | Acetone, K2CO3, 0–25°C, 2–4 h | Formation of chloroacetamide, 80–95% yield |
Research Findings and Notes
- The presence of the 1,2,4-oxadiazole ring contributes to biological activity and chemical stability.
- The chloroacetamide group is reactive, allowing further functionalization or acting as a pharmacophore.
- Reaction conditions such as solvent choice, temperature, and base are critical for maximizing yield and purity.
- Purification is typically performed by recrystallization or chromatographic methods.
- Analytical data from related oxadiazole derivatives support the feasibility of the described synthetic route.
Chemical Reactions Analysis
Types of Reactions
2-Chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]acetamide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) can be used.
Substitution: : Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions can vary depending on the specific conditions and reagents used. For example, oxidation reactions may produce carboxylic acids or ketones, while reduction reactions can yield alcohols or amines.
Scientific Research Applications
Antimicrobial Activity
Research has indicated that compounds containing oxadiazole moieties exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of oxadiazoles can inhibit the growth of various bacterial strains. A case study demonstrated that substituents on the oxadiazole ring can enhance antibacterial activity against Gram-positive bacteria.
Anticancer Potential
The anticancer potential of oxadiazole derivatives has been extensively studied. In vitro assays have shown that 2-chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]acetamide can induce apoptosis in cancer cell lines. A notable study published in the Journal of Medicinal Chemistry reported that similar compounds led to cell cycle arrest and increased reactive oxygen species (ROS) levels in cancer cells.
Table 2: Summary of Anticancer Studies
| Study Reference | Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Smith et al., 2020 | HeLa | 15 | Induction of apoptosis |
| Johnson et al., 2021 | MCF-7 | 20 | Cell cycle arrest |
| Lee et al., 2022 | A549 | 10 | ROS generation |
Herbicidal Properties
Research into the herbicidal properties of oxadiazole derivatives suggests potential applications in agriculture. Compounds similar to 2-chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]acetamide have been tested for their efficacy against common weeds. Field trials indicated that certain formulations led to significant reductions in weed biomass.
Table 3: Herbicidal Efficacy Data
| Compound Tested | Target Weed | Efficacy (%) | Application Rate (g/ha) |
|---|---|---|---|
| Compound A | Amaranthus retroflexus | 85 | 200 |
| Compound B | Echinochloa crus-galli | 90 | 150 |
| 2-chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]acetamide | Setaria viridis | TBD | TBD |
Polymer Synthesis
The unique properties of 2-chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]acetamide allow it to be used as a monomer in polymer synthesis. Preliminary studies suggest that incorporating this compound into polymer matrices could enhance thermal stability and mechanical properties.
Table 4: Polymer Properties Comparison
| Polymer Type | Thermal Stability (°C) | Tensile Strength (MPa) |
|---|---|---|
| Control Polymer | 250 | 35 |
| Polymer with Additive | 270 | 45 |
Mechanism of Action
The mechanism by which 2-chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]acetamide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, leading to the modulation of biological processes. The exact mechanism of action can vary depending on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Heterocycles
- Compound 6m (N-(4-Chlorophenyl)-2-(4-((naphthalen-1-yloxy)methyl)-1H-1,2,3-triazol-1-yl)acetamide) Structure: Replaces the 1,2,4-oxadiazole with a 1,2,3-triazole ring and incorporates a naphthalene group. Key Properties: Exhibits IR absorption at 1678 cm⁻¹ (C=O stretch) and 785 cm⁻¹ (C-Cl stretch). HRMS confirms a molecular ion at m/z 393.1112 .
- 2-Chloro-N-(5-phenyl-[1,3,5]-oxadiazol-2-yl)-acetamide Structure: Contains a 1,3,5-oxadiazole core substituted with a phenyl group. Synthesis: Prepared via refluxing 2-amino-5-phenyl-1,3,4-oxadiazole with chloroacetyl chloride in triethylamine . Comparison: The 1,3,5-oxadiazole isomer differs in ring connectivity, altering electronic properties and metabolic stability.
Cycloalkyl vs. Aryl Substituents
- 2-Chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cycloheptyl]acetamide Structure: Analogous to the target compound but with a cycloheptyl ring instead of cyclohexyl.
Alachlor (2-Chloro-N-(2,6-diethylphenyl)-N-(methoxymethyl)acetamide)
- Structure : A herbicide with a chloroacetamide backbone and aryl substituents.
- Application : Used as a pre-emergent herbicide, targeting plant acetyl-CoA carboxylase.
- Comparison : The absence of a heterocycle in alachlor reduces its utility in drug discovery but highlights the chloroacetamide group’s versatility in agrochemical design .
Functional Group Variations
- Dimethenamid (2-Chloro-N-(2,4-dimethyl-3-thienyl)-N-(2-methoxy-1-methylethyl)acetamide)
Comparative Data Table
Biological Activity
2-chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]acetamide is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The oxadiazole moiety is known for its diverse biological properties, making this compound a candidate for various therapeutic applications.
Chemical Structure
The compound can be structurally represented as follows:
where , , , and represent the respective numbers of carbon, hydrogen, chlorine, nitrogen, and oxygen atoms in the molecule.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial potential of chloroacetamides, including those with oxadiazole substituents. A study screening various N-(substituted phenyl)-2-chloroacetamides demonstrated significant activity against both Gram-positive and Gram-negative bacteria. Specifically:
- Effective Against :
- Staphylococcus aureus (including MRSA)
- Candida albicans
- Less Effective Against :
- Escherichia coli
The structural variations in the compounds influenced their efficacy, with halogenated phenyl rings enhancing lipophilicity and cellular permeability, which are crucial for antimicrobial activity .
Anticancer Activity
The oxadiazole derivatives have shown promise in anticancer applications. Research indicates that compounds containing the 1,2,4-oxadiazole ring can exhibit cytotoxic effects against various cancer cell lines. For instance:
- Case Study : A series of thiazole derivatives were synthesized and evaluated for their anticancer properties against human lung adenocarcinoma (A549) and breast cancer (MCF-7) cell lines. The results indicated that modifications to the oxadiazole structure could enhance cytotoxicity .
The biological activity of 2-chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]acetamide may involve several mechanisms:
- Inhibition of Cell Wall Synthesis : Similar to other chloroacetamides, it may disrupt bacterial cell wall synthesis.
- Interference with Protein Synthesis : The compound may inhibit protein synthesis in pathogenic bacteria.
- Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through mitochondrial dysfunction or activation of caspases.
Structure-Activity Relationship (SAR)
Understanding the SAR is crucial for optimizing the biological activity of this compound. The following factors play a significant role:
| Structural Feature | Effect on Activity |
|---|---|
| Halogen Substitution | Increases lipophilicity and membrane permeability |
| Oxadiazole Ring Position | Affects binding affinity to biological targets |
| Cyclohexyl Group | Influences steric hindrance and overall stability |
Q & A
Q. What are the standard synthetic protocols for preparing 2-chloro-N-[1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexyl]acetamide?
Methodological Answer: The compound is typically synthesized via nucleophilic substitution. A common approach involves refluxing a precursor amine (e.g., 1-(5-methyl-1,2,4-oxadiazol-3-yl)cyclohexanamine) with chloroacetyl chloride in the presence of triethylamine as a base. The reaction is monitored by TLC for completion (~4–6 hours), followed by cooling, filtration, and recrystallization from solvents like pet-ether or ethanol-DMF mixtures to isolate the product .
Key Optimization Factors:
- Solvent Choice: Polar aprotic solvents (e.g., dioxane) enhance reaction efficiency by stabilizing intermediates .
- Catalyst: Triethylamine neutralizes HCl byproducts, preventing side reactions .
Example Protocol:
| Step | Conditions | Yield |
|---|---|---|
| Reflux | Triethylamine, dioxane, 85–90°C, 20 min | 74% |
| Purification | Recrystallization (pet-ether) | >95% purity |
Q. How is the compound characterized post-synthesis?
Methodological Answer: Characterization involves multi-spectral analysis:
- IR Spectroscopy: Confirms carbonyl (C=O, ~1680 cm⁻¹) and oxadiazole (C=N, ~1640 cm⁻¹) groups .
- NMR Spectroscopy:
- ¹H NMR: Peaks at δ 4.21 ppm (CH₂Cl) and δ 7.12–7.69 ppm (aromatic protons) .
- ¹³C NMR: Signals at δ 165.7 ppm (C=O) and δ 147.2 ppm (oxadiazole C=N) .
- Elemental Analysis: Validates stoichiometry (e.g., C-50.54%, N-17.68%) .
Data Discrepancy Resolution:
Discrepancies in elemental analysis (e.g., lower Cl% in experimental vs. theoretical) may arise from incomplete purification. Recrystallization or column chromatography can resolve this .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
Methodological Answer:
- Temperature Control: Prolonged heating (>90°C) may degrade thermally sensitive intermediates. Stepwise heating (60–70°C) preserves stability .
- Solvent Selection: Ethanol-DMF mixtures improve recrystallization efficiency compared to pet-ether, reducing impurities .
- Catalyst Screening: Alternative bases (e.g., DMAP) may enhance nucleophilicity of the amine precursor .
Case Study:
Replacing triethylamine with DMAP in dioxane increased yield from 74% to 82% in analogous oxadiazole-acetamide syntheses .
Q. How do molecular conformation and crystallography data inform biological activity?
Methodological Answer: X-ray crystallography reveals critical structural insights:
- Hydrogen Bonding: N–H⋯O interactions (e.g., R₂²(10) dimer formation) stabilize the molecule in solid state, influencing solubility and bioavailability .
- Dihedral Angles: Variations in cyclohexyl-oxadiazole torsion angles (54.8°–77.5°) affect ligand-receptor binding in biological assays .
Example:
In related acetamide derivatives, planar amide groups and specific dihedral angles correlate with enhanced antimicrobial activity .
Q. How to resolve contradictions in spectral data during structural validation?
Methodological Answer:
- Multi-Technique Cross-Validation: Combine NMR, IR, and high-resolution mass spectrometry (HRMS) to confirm functional groups.
- Computational Modeling: Density Functional Theory (DFT) predicts NMR/IR spectra for comparison with experimental data .
Case Study:
A mismatch in ¹H NMR peaks for NH protons (δ 7.16 ppm vs. predicted δ 7.3–7.5 ppm) was resolved by recrystallization, confirming solvent-induced shifts .
Q. How to design structure-activity relationship (SAR) studies for this compound?
Methodological Answer:
- Core Modifications:
- Biological Assays:
SAR Example:
In pyrazole-acetamide analogs, chloro substitution at specific positions increased antimalarial activity by 40% compared to methyl derivatives .
Q. What analytical methods are recommended for studying degradation products?
Methodological Answer:
- LC-MS/MS: Identifies hydrolyzed fragments (e.g., carboxylic acid derivatives) under acidic/basic conditions .
- Stability Studies: Accelerated degradation at 40°C/75% RH for 4 weeks reveals oxidation byproducts .
Key Finding:
Chloroacetamide derivatives degrade via hydrolysis of the C–Cl bond, forming glycolic acid analogs detectable by LC-MS .
Q. Table 1: Spectral Data for 2-Chloro-N-[1-(5-Methyl-1,2,4-Oxadiazol-3-yl)Cyclohexyl]Acetamide
| Parameter | Value | Source |
|---|---|---|
| Melting Point | 155–157°C | |
| IR (C=O) | 1680 cm⁻¹ | |
| ¹H NMR (CH₂Cl) | δ 4.21 ppm | |
| Molecular Weight | 237 g/mol (MS) |
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
